Enhanced Lipophilicity vs. Unsubstituted Parent via Methyl-Driven logP Shift
The 9-methyl substitution increases computed lipophilicity relative to the unsubstituted parent scaffold. 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane exhibits an XLogP3-AA value of -0.6, while the parent 2,8-dioxa-5-azaspiro[3.5]nonane is more hydrophilic with a reported clogP of approximately -1.1 [1][2]. This difference can be critical for membrane permeability and oral bioavailability in early drug discovery.
| Evidence Dimension | Lipophilicity (XLogP3 / clogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.6 |
| Comparator Or Baseline | 2,8-Dioxa-5-azaspiro[3.5]nonane (Parent): clogP ~ -1.1 |
| Quantified Difference | ~ +0.5 log unit increase in lipophilicity |
| Conditions | Computed property values (PubChem vs. vendor data) |
Why This Matters
A half-log increase in lipophilicity can significantly improve passive membrane permeability, making the 9-methyl variant a more favorable starting point for CNS-penetrant or orally bioavailable candidates when balanced lipophilicity is desired.
- [1] PubChem. 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane. CID 165735833. National Center for Biotechnology Information. View Source
- [2] Kuujia.com. 2,8-Dioxa-5-azaspiro[3.5]nonane (CAS 1240725-47-6) product page. View Source
